Tert-butyl3-(6-aminohexanamido)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-aminohexanamido)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 6-aminohexanoic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(6-aminohexanamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Tert-butyl 3-(6-aminohexanamido)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-aminohexanamido)propanoate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(6-aminohexanamido)butanoate
- Tert-butyl 3-(6-aminohexanamido)pentanoate
- Tert-butyl 3-(6-aminohexanamido)hexanoate
Uniqueness
Tert-butyl 3-(6-aminohexanamido)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of both an amino group and an ester group allows for diverse chemical reactions and interactions with biological molecules, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H26N2O3 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 3-(6-aminohexanoylamino)propanoate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)8-10-15-11(16)7-5-4-6-9-14/h4-10,14H2,1-3H3,(H,15,16) |
InChI Key |
PLZOMURYNPPGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)CCCCCN |
Origin of Product |
United States |
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